3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Description
The compound 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold known for its versatile applications in medicinal chemistry, materials science, and catalysis. Its structure consists of a central 1,2,4-oxadiazole ring substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a 2-methylphenyl group. The methoxy group contributes electron-donating properties, while the methyl group on the 2-methylphenyl substituent introduces steric effects.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-5-3-4-6-14(11)16-17-15(18-20-16)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRMXQXLZOSJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) can be used for aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(4-hydroxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and methylphenyl groups can influence its binding affinity and specificity. In materials science, its electronic properties can be attributed to the conjugated system within the oxadiazole ring, affecting its behavior in electronic devices.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Oxadiazole Derivatives
Structural Analogues and Substitution Effects
The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxy group contrasts with electron-withdrawing groups (e.g., Br in , CF₃ in ), which often enhance reactivity but increase toxicity.
- Steric Effects : The 2-methylphenyl group introduces steric hindrance compared to linear or smaller substituents (e.g., methyl in vs. quinuclidinylmethyl in ).
- Biological Activity : Compounds with trifluoromethyl or chlorothiophene substituents (e.g., 1d) show potent anticancer activity, suggesting that the target compound’s methoxy/methyl groups may require optimization for similar efficacy .
Key Observations:
- Catalyst Efficiency : Cs₂CO₃ is widely used for deprotonation, achieving high yields (e.g., 90% for compound 58) .
- Solvent Effects : Polar aprotic solvents (DME, DMF) favor cyclization reactions.
- Substituent Compatibility : Bulky groups (e.g., quinuclidinylmethyl) may reduce yields compared to smaller substituents .
Anticancer Activity :
- Compound 1d () induces apoptosis via TIP47 inhibition, highlighting the importance of halogenated aryl groups. The target compound’s lack of halogens may limit similar activity.
- Cytotoxicity : 1,3,4-Oxadiazoles with methoxyphenyl groups (e.g., compound 109 in ) show IC₅₀ values of 1.6 µM in cancer cells, suggesting that 1,2,4-oxadiazole analogs could be optimized for comparable potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
